molecular formula C7H7IO2S B3385683 Benzene, [(iodomethyl)sulfonyl]- CAS No. 65492-21-9

Benzene, [(iodomethyl)sulfonyl]-

Cat. No.: B3385683
CAS No.: 65492-21-9
M. Wt: 282.1 g/mol
InChI Key: SHTPBMHHFXLYFX-UHFFFAOYSA-N
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Description

Benzene, [(iodomethyl)sulfonyl]- is an organosulfur compound characterized by the presence of a benzene ring substituted with an iodomethyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(iodomethyl)sulfonyl]- typically involves the reaction of benzene with iodomethane and a sulfonylating agent. One common method includes the use of sodium sulfinate and iodomethane under specific conditions to introduce the iodomethyl and sulfonyl groups onto the benzene ring .

Industrial Production Methods: Industrial production of Benzene, [(iodomethyl)sulfonyl]- may involve large-scale sulfonylation and iodination processes, utilizing optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Benzene, [(iodomethyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo redox reactions, altering the oxidation state of sulfur.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Catalysts: Palladium or other transition metals for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield benzene derivatives with various functional groups replacing the iodine atom .

Scientific Research Applications

Benzene, [(iodomethyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [(iodomethyl)sulfonyl]- involves its reactivity with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

    Benzene, (iodomethyl)-: Lacks the sulfonyl group, making it less reactive in certain redox reactions.

    Sulfonylbenzene: Contains a sulfonyl group but lacks the iodomethyl group, affecting its reactivity in substitution reactions.

Properties

IUPAC Name

iodomethylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTPBMHHFXLYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474194
Record name Benzene, [(iodomethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65492-21-9
Record name Benzene, [(iodomethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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